Technical Guide: The Chemical Structure and Properties of 1,4-Cyclododecanediol
Technical Guide: The Chemical Structure and Properties of 1,4-Cyclododecanediol
Abstract: This technical guide provides an in-depth exploration of 1,4-cyclododecanediol, a significant alicyclic diol. The document elucidates the molecule's structural chemistry, including its stereoisomeric forms, and details common synthetic methodologies. A comprehensive overview of analytical techniques for characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, is presented with an emphasis on the interpretation of spectral data. Furthermore, this guide discusses the principal applications of 1,4-cyclododecanediol in polymer science and as a precursor in the synthesis of high-value chemical intermediates. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this versatile chemical compound.
Introduction to 1,4-Cyclododecanediol
1,4-Cyclododecanediol is a cyclic alcohol containing a twelve-membered carbon ring with two hydroxyl (-OH) groups attached to the first and fourth carbon atoms. Its chemical formula is C₁₂H₂₄O₂. The large, flexible cyclododecane ring allows for a variety of conformational isomers, and the presence of two stereocenters at the C-1 and C-4 positions gives rise to distinct stereoisomers. These stereoisomers, namely cis and trans isomers, exhibit different physical and chemical properties, which in turn dictate their suitability for specific applications. The arrangement of the hydroxyl groups relative to the plane of the ring significantly influences intermolecular interactions, such as hydrogen bonding, which affects properties like melting point, solubility, and crystal packing.
Stereoisomerism in 1,4-Cyclododecanediol
The stereochemistry of 1,4-cyclododecanediol is a critical aspect of its chemistry. The two carbon atoms bonded to the hydroxyl groups (C-1 and C-4) are chiral centers.[1] This gives rise to the possibility of multiple stereoisomers. The primary distinction is between cis and trans isomers, which describes the relative orientation of the two hydroxyl groups.
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cis-1,4-Cyclododecanediol: In this isomer, both hydroxyl groups are on the same side of the cyclododecane ring.
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trans-1,4-Cyclododecanediol: In this isomer, the hydroxyl groups are on opposite sides of the ring.
Due to the presence of two chiral centers, a maximum of 2n (where n is the number of chiral centers) stereoisomers can exist.[1][2] For 1,4-cyclododecanediol, this would predict up to four stereoisomers.[1][2] These include enantiomeric pairs for both the cis and trans configurations. The specific stereoisomer can have a profound impact on the molecule's biological activity and its utility as a building block in stereospecific synthesis.
Synthesis of 1,4-Cyclododecanediol
Several synthetic routes to 1,4-cyclododecanediol have been established, with the choice of method often depending on the desired stereoisomer and the available starting materials.
Catalytic Hydrogenation of Hydroquinone
A common industrial method involves the catalytic hydrogenation of hydroquinone. This process typically employs a transition metal catalyst, such as ruthenium, under hydrogen pressure.[3] This method is advantageous as it utilizes a readily available starting material and can be performed under relatively mild conditions.[3] A patented green chemistry approach describes this reaction in a solventless system or using supercritical carbon dioxide as the reaction medium, which simplifies product separation and minimizes waste.[3]
Reduction of 1,4-Cyclododecanedione
The reduction of 1,4-cyclododecanedione is another versatile route to 1,4-cyclododecanediol. The stereochemical outcome of this reaction is highly dependent on the choice of reducing agent and reaction conditions. The use of a bulky ruthenium catalyst with a large steric hindrance has been shown to selectively produce cis-1,4-cyclohexanediol from 1,4-cyclohexanedione, a principle that can be extended to the cyclododecane analogue.[4]
Experimental Protocol: Selective Synthesis of cis-1,4-Cyclododecanediol
Objective: To synthesize cis-1,4-cyclododecanediol with high selectivity via the hydrogenation of 1,4-cyclododecanedione using a sterically hindered ruthenium catalyst.
Materials:
-
1,4-Cyclododecanedione
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Sterically hindered ruthenium catalyst (e.g., as described in patent CN111645033A)[4]
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Hydrogen gas
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Solvent (e.g., dichloromethane, methanol, or ethanol)[4]
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Autoclave reactor
Procedure:
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In a high-pressure autoclave, dissolve 1,4-cyclododecanedione in a suitable solvent to a concentration of 0.1–5 mol/L.[4]
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Add the sterically hindered ruthenium catalyst. The molar ratio of the dione to the catalyst should be between 100:1 and 900:1.[4]
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Seal the autoclave and purge with nitrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas.
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Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by techniques such as thin-layer chromatography or gas chromatography.
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After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
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Filter the reaction mixture to remove the catalyst.
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The solvent is then removed under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography to obtain pure cis-1,4-cyclododecanediol.
Analytical Characterization
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the structure and purity of 1,4-cyclododecanediol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,4-cyclododecanediol.[5] Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the protons attached to the carbons bearing the hydroxyl groups (CH-OH). The chemical shift and multiplicity of these signals can help to distinguish between the cis and trans isomers. The remaining methylene protons of the cyclododecane ring will typically appear as a complex multiplet in the aliphatic region of the spectrum.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons attached to the hydroxyl groups and the other methylene carbons in the ring. The chemical shifts of these carbons can also provide evidence for the stereochemistry of the diol.
X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state.[6] This technique is invaluable for confirming the cis or trans configuration and for understanding the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.[6]
Data Presentation: Crystallographic Parameters
| Parameter | Value | Reference |
| Crystal System | [To be determined by analysis] | [7] |
| Space Group | [To be determined by analysis] | [7] |
| Unit Cell Dimensions | a = [value] Å, b = [value] Å, c = [value] Å | [7] |
| α = [value]°, β = [value]°, γ = [value]° | [7] | |
| Volume | [value] ų | [7] |
| Z | [value] | [7] |
Note: The specific values for the crystallographic parameters of 1,4-cyclododecanediol would need to be obtained from experimental data.
Applications of 1,4-Cyclododecanediol
The unique structural features of 1,4-cyclododecanediol make it a valuable molecule in several industrial applications.
Polymer Synthesis
1,4-Cyclododecanediol can be used as a monomer in the synthesis of polyesters and polyurethanes. The long, flexible cyclododecane backbone can impart desirable properties to the resulting polymers, such as increased flexibility, impact resistance, and thermal stability. The stereochemistry of the diol can also influence the polymer's morphology and properties.
Precursor to High-Value Intermediates
1,4-Cyclododecanediol serves as a key starting material for the synthesis of other important chemical intermediates. For instance, oxidation of 1,4-cyclododecanediol yields 1,4-cyclododecanedione, a versatile building block in organic synthesis.[8] 1,4-dicarbonyl compounds, in general, are valuable precursors for the synthesis of various heterocyclic compounds and have applications in the development of pharmaceuticals.[9][10]
Conclusion
1,4-Cyclododecanediol is a multifaceted alicyclic diol with significant potential in materials science and organic synthesis. A thorough understanding of its stereochemistry, methods of synthesis, and analytical characterization is crucial for its effective utilization. The ability to selectively synthesize specific stereoisomers opens up possibilities for the development of new materials and pharmaceuticals with tailored properties. Further research into the applications of this versatile molecule is likely to uncover new and innovative uses in a variety of scientific and industrial fields.
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How many stereoisomers exist for - cyclohexanediol? - Vaia. Available from: [Link]
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How many stereoisomers exist for 1,4-cyclohexanediol? - Homework.Study.com. Available from: [Link]
- CN101811937A - Method for synthesizing 1,4-cyclohexanediol through catalytic hydrogenation of hydroquinone - Google Patents.
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How many stereoisomers exist for 1,4− cyclohexanediol? - Filo. Available from: [Link]
- A method for highly selective synthesis of cis-1,4-cyclohexanediol - Google Patents.
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Harnessing the power of single crystal X-ray diffraction - Veranova. Available from: [Link]
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Stereocontrolled Synthesis of 1,4-Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals - PubMed. Available from: [Link]
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1,4-Diketone synthesis by C-C coupling - Organic Chemistry Portal. Available from: [Link]
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